REACTION_CXSMILES
|
[CH2:1]([I:3])[CH3:2].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2([CH2:14][N:15]3[CH2:19][CH2:18][CH2:17][CH2:16]3)[CH2:13][CH2:12]2)=[CH:7][CH:6]=1>CO>[I-:3].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2([CH2:14][N+:15]3([CH2:1][CH3:2])[CH2:19][CH2:18][CH2:17][CH2:16]3)[CH2:12][CH2:13]2)=[CH:7][CH:6]=1 |f:3.4|
|
Name
|
amine 1-[1-(4-chloro-phenyl)-cyclopropylmethyl]-pyrrolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
amine
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-[1-(4-chloro-phenyl)-cyclopropylmethyl]-pyrrolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CC1)CN1CCCC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(equipped with a mechanical stirrer and a reflux condenser)
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled down
|
Type
|
CUSTOM
|
Details
|
excess ethyl iodide and the solvent are removed at reduced pressure on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The obtained dark tan-colored solids (162 gm) are further purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in acetone (500 ml)
|
Type
|
CUSTOM
|
Details
|
followed by precipitation
|
Type
|
ADDITION
|
Details
|
by adding diethyl ether
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
air-drying the obtained solids
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
[I-].ClC1=CC=C(C=C1)C1(CC1)C[N+]1(CCCC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |